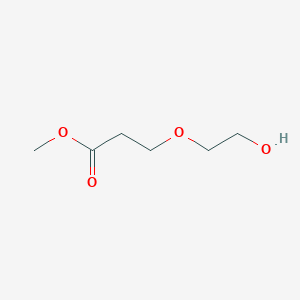
Methyl 3-(2-hydroxyethoxy)propanoate
Descripción general
Descripción
“Methyl 3-(2-hydroxyethoxy)propanoate” is a chemical compound with the molecular formula C6H12O4 . It has a molecular weight of 148.16 and a monoisotopic mass of 192.099777 Da . It is also known by its IUPAC name "methyl 3-(2-hydroxyethoxy)propanoate" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(2-hydroxyethoxy)propanoate” consists of 6 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C6H12O4/c1-9-6(8)2-4-10-5-3-7/h7H,2-5H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 3-(2-hydroxyethoxy)propanoate” has a molecular weight of 148.16 . It is recommended to be stored in a freezer .Aplicaciones Científicas De Investigación
Herbicide Mechanism and Selectivity
Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a related compound, acts as a selective herbicide for controlling wild oats in wheat. It functions as an auxin antagonist, inhibiting auxin-stimulated elongation in oat and wheat coleoptiles. This compound and its metabolite, dichlofop, display distinct biological activities affecting root growth and development, highlighting the complex interactions of herbicidal compounds within plant systems (Shimabukuro et al., 1978).
Photopolymerization and Tissue Engineering
In tissue engineering, the photoinitiator 2-hydroxy-1-[4-(hydroxyethoxy)phenyl]-2-methyl-1-propanone (Irgacure 2959) demonstrates minimal toxicity across a range of mammalian cell types and species. It's used for polymerizing hydrogels and cell encapsulation, showing the importance of selecting biocompatible materials for medical applications (Williams et al., 2005).
Hydrothermal Degradation and Kinetics
The hydrothermal degradation and kinetic studies of compounds like 1,3-Dihydroxy-2-Propanone offer insights into the transformation processes of organic materials under high temperature and pressure. These studies provide a foundation for understanding the stability and degradation pathways of similar compounds in various environmental and industrial contexts (Bonn et al., 1985).
Antioxidant Applications
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate, loaded by mesoporous silica nanoparticles (MSNs), serves as an effective antioxidant for synthetic ester lubricant oils. The combination of MSNs and this compound significantly enhances the oxidative stability of oils, illustrating the potential of nano-engineered additives in industrial applications (Huang et al., 2018).
Fenton Processes and Environmental Remediation
The use of certain compounds as redox mediators in Fenton processes demonstrates improved efficiency in dye decolorization, indicating their potential in wastewater treatment and environmental remediation efforts. These findings underscore the role of chemical mediators in enhancing the degradation of pollutants through advanced oxidative processes (Santana et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 3-(2-hydroxyethoxy)propanoate is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound acts as a linker molecule in PROTACs, connecting the ligand for the target protein with the ligand for the E3 ubiquitin ligase . This allows the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .
Biochemical Pathways
The action of Methyl 3-(2-hydroxyethoxy)propanoate, as part of a PROTAC, affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, playing a crucial role in maintaining cellular homeostasis . By causing the degradation of specific target proteins, PROTACs can modulate various biochemical pathways depending on the function of the target protein .
Pharmacokinetics
The pharmacokinetics of protacs, in general, are complex due to their bifunctional nature . Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact the bioavailability and efficacy of PROTACs .
Result of Action
The result of the action of Methyl 3-(2-hydroxyethoxy)propanoate, as part of a PROTAC, is the degradation of the target protein . This can lead to a variety of cellular effects depending on the role of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease .
Action Environment
The action of Methyl 3-(2-hydroxyethoxy)propanoate, and PROTACs in general, can be influenced by various environmental factors. These include the presence of the target protein and E3 ligase, the cellular concentration of ubiquitin, and the activity of the proteasome . Additionally, factors such as pH and temperature can affect the stability and efficacy of the PROTAC .
Propiedades
IUPAC Name |
methyl 3-(2-hydroxyethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6(8)2-4-10-5-3-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAKPCZOXXRLJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579595 | |
| Record name | Methyl 3-(2-hydroxyethoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-hydroxyethoxy)propanoate | |
CAS RN |
93673-82-6 | |
| Record name | Methyl 3-(2-hydroxyethoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide](/img/structure/B1673880.png)
![N-(1H-indazol-5-yl)-N'-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1,3,5-triazine-2,4-diamine](/img/structure/B1673881.png)
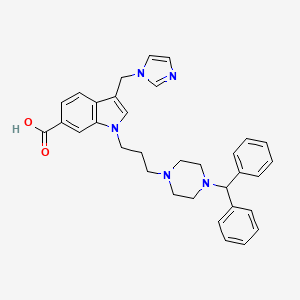

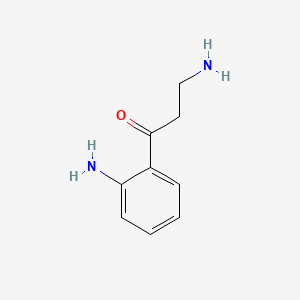

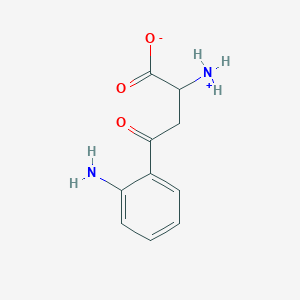
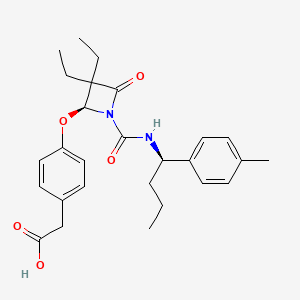
![2-[2-[[1-Carboxy-4-(diaminomethylideneamino)-3-hydroxybutyl]amino]ethylamino]butanedioic acid](/img/structure/B1673893.png)
![N-{(2r,4s,5s)-2-Benzyl-5-[(Tert-Butoxycarbonyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Leucyl-L-Phenylalaninamide](/img/structure/B1673895.png)
![(18Z)-1,14,24-Trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673896.png)
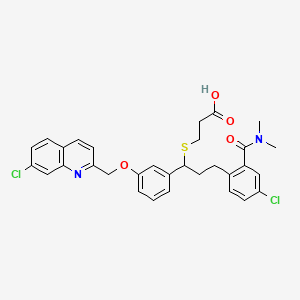
![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)